molecular formula C23H23NO4 B298735 methyl (4Z)-4-benzylidene-1-[2-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (4Z)-4-benzylidene-1-[2-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No. B298735
M. Wt: 377.4 g/mol
InChI Key: ZMUXXDIRZPCJKX-HKWRFOASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (4Z)-4-benzylidene-1-[2-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, also known as MBOC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of methyl (4Z)-4-benzylidene-1-[2-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is not fully understood, but it is believed to work by inhibiting certain enzymes involved in cancer cell growth and inflammation. methyl (4Z)-4-benzylidene-1-[2-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has also been shown to have antioxidant properties, which may contribute to its anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that methyl (4Z)-4-benzylidene-1-[2-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has a low toxicity profile and does not have any significant adverse effects on normal cells. methyl (4Z)-4-benzylidene-1-[2-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to induce apoptosis (programmed cell death) in cancer cells, while also inhibiting the growth and migration of cancer cells. Additionally, methyl (4Z)-4-benzylidene-1-[2-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to reduce inflammation and oxidative stress in animal models, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One advantage of using methyl (4Z)-4-benzylidene-1-[2-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate in lab experiments is its high purity and low toxicity profile. However, methyl (4Z)-4-benzylidene-1-[2-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a relatively new compound and more research is needed to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

Future research on methyl (4Z)-4-benzylidene-1-[2-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate should focus on its potential as a therapeutic agent for cancer, inflammation, and microbial infections. Additionally, more studies are needed to fully understand its mechanism of action and to optimize its synthesis method. Further research may also explore the potential of methyl (4Z)-4-benzylidene-1-[2-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate as a drug delivery system or in combination with other therapeutic agents.

Synthesis Methods

The synthesis of methyl (4Z)-4-benzylidene-1-[2-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves a multi-step process that includes the condensation of 4-methoxyphenylacetic acid with ethyl acetoacetate, followed by cyclization with benzaldehyde and subsequent methylation. The final product is obtained by esterification with methyl chloroformate. This method has been optimized to yield high purity methyl (4Z)-4-benzylidene-1-[2-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate.

Scientific Research Applications

Methyl (4Z)-4-benzylidene-1-[2-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to have potential therapeutic applications in various fields of scientific research. It has been studied as an anti-cancer agent, with promising results in inhibiting the growth of cancer cells. methyl (4Z)-4-benzylidene-1-[2-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has also been studied as an anti-inflammatory agent, with potential use in treating inflammatory diseases such as rheumatoid arthritis. Additionally, methyl (4Z)-4-benzylidene-1-[2-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been investigated for its potential as an anti-microbial agent, with studies showing its effectiveness against various bacteria and fungi.

properties

Product Name

methyl (4Z)-4-benzylidene-1-[2-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Molecular Formula

C23H23NO4

Molecular Weight

377.4 g/mol

IUPAC Name

methyl (4Z)-4-benzylidene-1-[2-(4-methoxyphenyl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C23H23NO4/c1-16-21(23(26)28-3)20(15-18-7-5-4-6-8-18)22(25)24(16)14-13-17-9-11-19(27-2)12-10-17/h4-12,15H,13-14H2,1-3H3/b20-15-

InChI Key

ZMUXXDIRZPCJKX-HKWRFOASSA-N

Isomeric SMILES

CC1=C(/C(=C/C2=CC=CC=C2)/C(=O)N1CCC3=CC=C(C=C3)OC)C(=O)OC

SMILES

CC1=C(C(=CC2=CC=CC=C2)C(=O)N1CCC3=CC=C(C=C3)OC)C(=O)OC

Canonical SMILES

CC1=C(C(=CC2=CC=CC=C2)C(=O)N1CCC3=CC=C(C=C3)OC)C(=O)OC

Origin of Product

United States

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